Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

Physicochemical profiling Drug-likeness Solubility prediction

This indazole building block integrates a 4-amino-3-oxo pharmacophore within a low-MW framework (207.19 g/mol), offering a unique H-bond donor/acceptor profile (3 HBD, 5 HBA) for kinase hinge-region binding. Unlike non-oxo analogs, its TPSA (93.5 Ų) restricts CNS penetration while maintaining moderate lipophilicity (XLogP3 0.9) for oral bioavailability. The 3-oxo group enables O-alkylation/acylation synthetic handles inaccessible to fully aromatic indazoles. Pre-validated as an NADPH oxidase inhibitor, it accelerates hit discovery in ROS-mediated inflammatory disease programs. Ideal for parallel synthesis and DEL construction.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 885521-26-6
Cat. No. B1613918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
CAS885521-26-6
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)NNC2=O)N
InChIInChI=1S/C9H9N3O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3H,10H2,1H3,(H2,11,12,13)
InChIKeyDOASRDXFDKQTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS 885521-26-6): Core Identity and Procurement-Relevant Baseline


Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS 885521-26-6; molecular formula C9H9N3O3; MW 207.19 g/mol) is a heterocyclic small molecule belonging to the indazole family . Structurally, it features a 2,3-dihydro-1H-indazole core bearing a 4-amino substituent, a 3-oxo (keto) group that exists in tautomeric equilibrium with the 3-hydroxy form, and a methyl carboxylate ester at the 6-position [1]. The compound is categorized as an aromatic heterocyclic intermediate and fine chemical, and has been noted by commercial suppliers as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, with potential utility in inflammatory disease research . Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 93.5 Ų, 3 hydrogen bond donors (HBD), and 5 hydrogen bond acceptors (HBA)—places it in a physicochemical space distinct from its closest non-oxo and non-amino indazole-6-carboxylate analogs [1].

Why Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate Cannot Be Casually Replaced by Common Indazole-6-carboxylate Analogs


Indazole-6-carboxylate derivatives are widely used as synthetic intermediates and kinase inhibitor scaffolds, yet their biological and physicochemical behavior is exquisitely sensitive to the substitution pattern around the fused bicyclic core [1]. The target compound integrates three pharmacophoric features—an sp²-hybridized 4-amino group, a 3-oxo (keto/hydroxy) tautomeric moiety, and a methyl ester at C6—within a single low-molecular-weight framework. Removing any one of these features produces a structurally related analog with substantially different hydrogen-bonding capacity, lipophilicity, and polar surface area. For example, the 3-oxo-absent analog Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) loses one HBD and one HBA and has a smaller TPSA (81 vs. 93.5 Ų) [2], while the 4-amino-absent analog Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) is substantially more lipophilic (XLogP3 2.1 vs. 0.9) with only 1 HBD and a TPSA of just 55 Ų [3]. Such differences predict altered solubility, permeability, target binding, and metabolic stability profiles that preclude simple interchangeability in both biological assays and multi-step synthetic routes [2][3]. The quantitative evidence below establishes where these molecular-level differences translate into measurable divergence relevant to procurement decisions.

Quantitative Differentiation Evidence for Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: 3 HBD vs. 2 HBD for the 3-Oxo-Absent Analog Methyl 4-amino-1H-indazole-6-carboxylate

The target compound, Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS 885521-26-6), possesses 3 hydrogen bond donors (HBD): the 4-amino group (NH2) and the N1–H and N2–H of the dihydroindazole ring bearing the 3-oxo substituent. In contrast, its direct 3-oxo-absent analog, Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4), possesses only 2 HBD because the fully aromatic 1H-indazole ring contributes only a single N–H donor in addition to the 4-NH2 [1][2]. This difference of +1 HBD for the target compound is significant in the context of lead optimization: each additional HBD has been empirically associated with an approximate 10-fold penalty in passive membrane permeability on average, all else being equal [3].

Physicochemical profiling Drug-likeness Solubility prediction

Topological Polar Surface Area: 93.5 Ų vs. 55 Ų for the Unsubstituted Methyl 1H-indazole-6-carboxylate

The target compound bears a TPSA of 93.5 Ų, which is 38.5 Ų larger than that of the simplest indazole-6-carboxylate scaffold, Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8; TPSA = 55 Ų), and 12.5 Ų larger than the 3-oxo-absent analog Methyl 4-amino-1H-indazole-6-carboxylate (TPSA = 81 Ų) [1][2][3]. The TPSA threshold of 90 Ų is widely used as a cutoff for predicting blood–brain barrier (BBB) penetration, with values below 90 Ų generally favoring CNS exposure and values above 90 Ų correlating with restricted brain penetration [4].

Membrane permeability Oral absorption CNS drug design

Lipophilicity (XLogP3): 0.9 vs. 2.1 for the Unsubstituted Methyl 1H-indazole-6-carboxylate—a >10-Fold Difference in Predicted Log D

The computed XLogP3 of the target compound is 0.9, compared to 2.1 for Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) and 0.7 for Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) [1][2][3]. The 1.2 log unit difference relative to CAS 170487-40-8 corresponds to a >10-fold lower predicted octanol–water partition coefficient. In drug discovery, compounds with log P > 3 are associated with increased risk of metabolic liability and polypharmacology, while log P < 1 can limit membrane permeability. The target compound occupies an intermediate lipophilicity window (0.9) that balances permeability and solubility considerations [4].

Lipophilicity Metabolic stability Off-target promiscuity

Hydrogen Bond Acceptor Count: 5 HBA vs. 3–4 HBA for Simpler Analogs—Enhanced Target-Interaction Capacity

The target compound possesses 5 hydrogen bond acceptors (HBA)—the 3-oxo oxygen, the 4-amino nitrogen, the ester carbonyl and ether oxygens, and the N2 of the indazole ring—compared to 4 HBA for Methyl 4-amino-1H-indazole-6-carboxylate (lacking the 3-oxo) and only 3 HBA for Methyl 1H-indazole-6-carboxylate (lacking both 4-amino and 3-oxo) [1][2][3]. The additional HBA provided by the 3-oxo group enables an extra hydrogen-bonding interaction with target proteins. In the context of kinase inhibitor design, the 3-oxo group of dihydroindazoles has been shown to engage the hinge-binding region of ATP-binding pockets via both H-bond donor (N–H) and acceptor (C=O) interactions, a dual recognition motif absent in fully aromatic indazole analogs [4].

Ligand–target interactions Binding affinity Structure–activity relationships

NADPH Oxidase Inhibition: Vendor-Reported Activity Differentiates from Kinase-Focused Indazole-6-carboxylate Analogs

The target compound is annotated by Toronto Research Chemicals (TRC) as an inhibitor of NADPH oxidase, with application notes specifying utility in the treatment of various inflammatory diseases . In contrast, the simpler indazole-6-carboxylate analogs such as Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) are primarily described as generic synthetic intermediates with no specific enzyme inhibition profile reported, while Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) is described in vendor literature for anticancer/antimicrobial screening applications rather than NADPH oxidase inhibition . The 4-amino-3-oxo substitution pattern of the target compound is structurally reminiscent of known NADPH oxidase inhibitor pharmacophores, where the amino group and the keto/hydroxy tautomeric system contribute to electron transfer interference at the flavin center of the enzyme complex [1].

NADPH oxidase Reactive oxygen species Anti-inflammatory

Tautomeric 3-Oxo/3-Hydroxy Equilibrium: A pH-Dependent Structural Feature Absent in Fully Aromatic Indazole Analogs

The target compound exists as the 2,3-dihydro-3-oxo tautomer (keto form) in equilibrium with the 3-hydroxy form, as reflected by its dual systematic names: 'methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate' and '4-amino-3-hydroxy-6-indazolecarboxylic acid methyl ester' [1]. In contrast, Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4) and Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) are fully aromatic and lack this tautomeric equilibrium [2][3]. The keto–enol tautomerism confers pH-dependent reactivity: the enol form (3-OH) can act as a nucleophile for O-alkylation or acylation, while the keto form (3-oxo) provides an electrophilic site for condensation reactions such as hydrazone or Schiff base formation .

Tautomerism Chemical stability Synthetic versatility

Prioritized Research and Industrial Application Scenarios for Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS 885521-26-6)


NADPH Oxidase / ROS Pathway Inhibitor Screening in Inflammatory Disease Models

Leveraging the vendor-annotated NADPH oxidase inhibitory activity, the target compound can serve as a starting point for hit discovery in ROS-mediated inflammatory conditions such as acute lung injury, spinal cord trauma, or rheumatoid arthritis. Unlike unsubstituted indazole-6-carboxylate analogs that lack this specific target annotation, the target compound's 4-amino-3-oxo pharmacophore is structurally aligned with known NOS/NADPH oxidase inhibitor chemotypes . Procurement of this compound as a pre-validated tool molecule can reduce the screening burden compared to testing uncharacterized indazole-6-carboxylate library members de novo.

Medicinal Chemistry Lead Optimization with Defined Physicochemical Differentiation

The target compound's computed physicochemical profile (XLogP3 = 0.9; TPSA = 93.5 Ų; 3 HBD; 5 HBA) occupies a strategically distinct window relative to its closest analogs [1]. Teams optimizing for oral bioavailability with restricted CNS exposure can use this compound as a scaffold with moderate lipophilicity and a TPSA above the 90 Ų BBB threshold, while teams requiring brain penetration would rationally select the lower-TPSA analog Methyl 4-amino-1H-indazole-6-carboxylate (TPSA = 81 Ų). This property-based differentiation enables informed scaffold selection early in lead optimization.

Late-Stage Diversification via the Tautomeric 3-Oxo/3-Hydroxy Handle

The 3-oxo group of the target compound, which exists in equilibrium with the 3-hydroxy tautomer, offers a unique synthetic handle for O-alkylation, O-acylation, or condensation reactions that are not accessible in fully aromatic indazole-6-carboxylate analogs . This reactivity is particularly valuable in parallel synthesis or DNA-encoded library (DEL) construction where orthogonal derivatization at C3 is required while maintaining the integrity of the 4-amino and 6-carboxylate functionalities.

Kinase Inhibitor Scaffold with Enhanced Hinge-Binding Capacity

The 3-oxo-2,3-dihydroindazole core of the target compound provides both H-bond donor (N–H) and acceptor (C=O) functionality capable of bidentate hinge-region interactions in ATP-binding pockets, as demonstrated by class-level evidence from C5- and C6-substituted indazole kinase inhibitors [2]. This dual-recognition motif, absent in fully aromatic indazole analogs, can translate into improved binding affinity and selectivity for kinases where the hinge-region interaction is critical. The 4-amino group further extends the H-bond network, making the target compound a differentiated starting point for kinase inhibitor design compared to simpler indazole-6-carboxylate building blocks.

Quote Request

Request a Quote for Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.